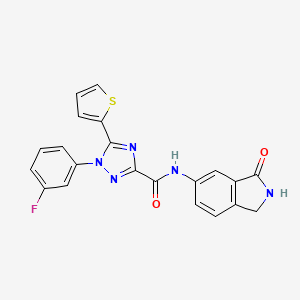![molecular formula C19H16ClN3O2 B7552699 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide](/img/structure/B7552699.png)
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide is a chemical compound that has shown potential in scientific research applications. Its unique structure and properties make it a promising candidate for various studies related to biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in the disease pathways. Further research is required to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide has shown promising results in various biochemical and physiological studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases. However, further studies are required to fully understand its effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide in lab experiments is its unique structure and properties. It has shown promising results in various studies, making it a potential candidate for further research. However, the synthesis of this compound requires expertise and caution due to the involvement of hazardous reagents. Additionally, further studies are required to fully understand its effects and mechanism of action.
Orientations Futures
There are several future directions for research on 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide. Some of the potential areas of research include:
1. Further studies on its mechanism of action to fully understand its effects.
2. Investigation of its potential in treating various diseases, including cancer, neurodegenerative diseases, and inflammation.
3. Development of new derivatives of 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide with improved properties and efficacy.
4. Investigation of its potential as a diagnostic tool for various diseases.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide is a promising compound for various scientific research applications. Its unique structure and properties make it a potential candidate for further research in the areas of cancer research, neurodegenerative diseases, and inflammation. However, further studies are required to fully understand its effects and mechanism of action.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide is a multi-step process involving the reaction of various reagents. The detailed synthesis method is beyond the scope of this paper. However, it is worth mentioning that the synthesis of this compound requires expertise and caution due to the involvement of hazardous reagents.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide has been extensively studied for its potential in various scientific research applications. Some of the notable research areas include cancer research, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-17-7-2-1-4-13(17)8-9-18(25)23-15-11-21-19(22-12-15)14-5-3-6-16(24)10-14/h1-7,10-12,24H,8-9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFZTUQRUIHVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NC2=CN=C(N=C2)C3=CC(=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552616.png)
![N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7552622.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7552625.png)

![3,4-dimethyl-N-[3-oxo-3-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propyl]benzenesulfonamide](/img/structure/B7552638.png)
![1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea](/img/structure/B7552639.png)

![4,5-dichloro-1-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7552656.png)
![1-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-3-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B7552667.png)
![3-methyl-N-[4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-yl]-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B7552669.png)
![4-[[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7552672.png)
![3'-[[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7552688.png)
![N-[[4-(benzimidazol-1-ylmethyl)phenyl]methyl]-4-(4-methyl-2-oxo-1H-imidazol-3-yl)benzamide](/img/structure/B7552691.png)
![2-Benzyl-5-[[4-(3,4-dichlorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7552705.png)